4-acetamidooxane-4-carboxylic acid
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Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group and R being the rest of the molecule .
Synthesis Analysis
Carboxylic acids can be synthesized from a variety of compounds, including alcohols, aldehydes, nitriles, and alkyl halides . The specific synthesis pathway would depend on the starting materials and the desired carboxylic acid.Molecular Structure Analysis
The molecular structure of a carboxylic acid involves a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon . The specific structure of “4-acetamidooxane-4-carboxylic acid” would depend on the arrangement of these groups in the molecule.Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including decarboxylation, reduction, and reactions with bases . The specific reactions that “4-acetamidooxane-4-carboxylic acid” would undergo would depend on its specific structure.Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are generally soluble in water and have a sour taste .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-acetamidooxane-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, amidation of the protected carboxylic acid, and deprotection of the carboxylic acid group to yield the final product.", "Starting Materials": ["4-hydroxyoxane-4-carboxylic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "acetamide", "diisopropylethylamine", "methanol", "dichloromethane"], "Reaction": ["Protection of the carboxylic acid group using acetic anhydride and triethylamine in N,N-dimethylformamide to yield the protected carboxylic acid intermediate", "Amidation of the protected carboxylic acid intermediate using N-hydroxysuccinimide and dicyclohexylcarbodiimide in N,N-dimethylformamide to yield the protected carboxamide intermediate", "Deprotection of the carboxylic acid group using acetamide and diisopropylethylamine in methanol and dichloromethane to yield the final product, 4-acetamidooxane-4-carboxylic acid"] } | |
CAS RN |
1342618-29-4 |
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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